

4-Fluorophenmetrazine hydrochloride versus freebase properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorophenmetrazine

Cat. No.: B12746894

[Get Quote](#)

An In-depth Technical Guide to **4-Fluorophenmetrazine**: Hydrochloride Salt vs. Freebase Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physicochemical properties of **4-Fluorophenmetrazine** (4-FPM) in its hydrochloride salt and freebase forms. The information herein is compiled from publicly available data and is intended for research and informational purposes only.

Introduction

4-Fluorophenmetrazine (4-FPM) is a synthetic stimulant of the phenylmorpholine class.^[1] It is a structural analog of phenmetrazine, a once-marketed anorectic agent. 4-FPM has gained attention in the research community for its activity as a norepinephrine and dopamine releasing agent.^{[1][2]} Understanding the distinct properties of its salt and freebase forms is crucial for its application in research and development, including the preparation of analytical standards and the design of pharmacological studies. This guide focuses on the key differences in their chemical and physical characteristics.

Physicochemical Properties: Hydrochloride vs. Freebase

The conversion of a freebase to a hydrochloride salt is a common practice in pharmaceutical chemistry to enhance properties such as solubility and stability.^[3] While specific experimental data for 4-FPM freebase is not extensively published, we can infer its general properties in comparison to the well-characterized hydrochloride salt.

Data Presentation

Table 1: General and Chemical Properties

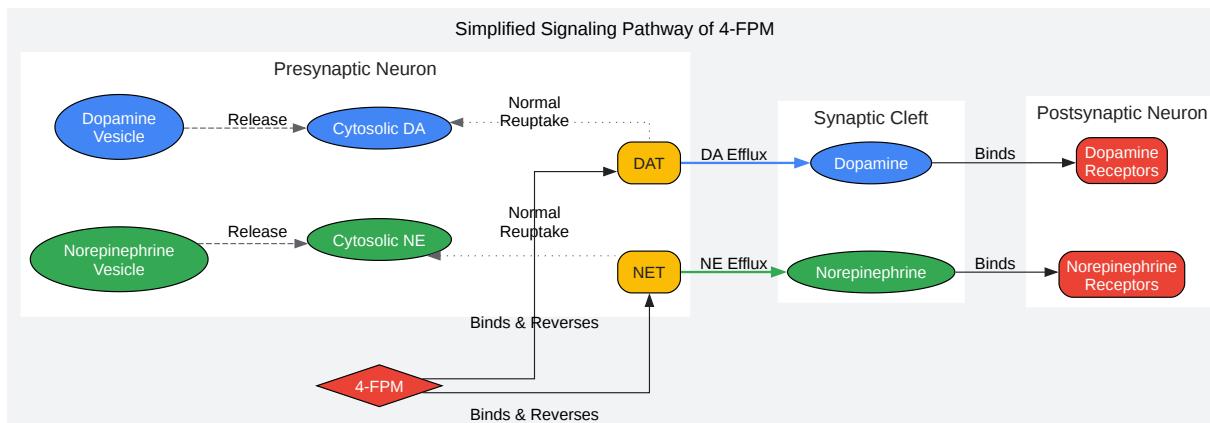
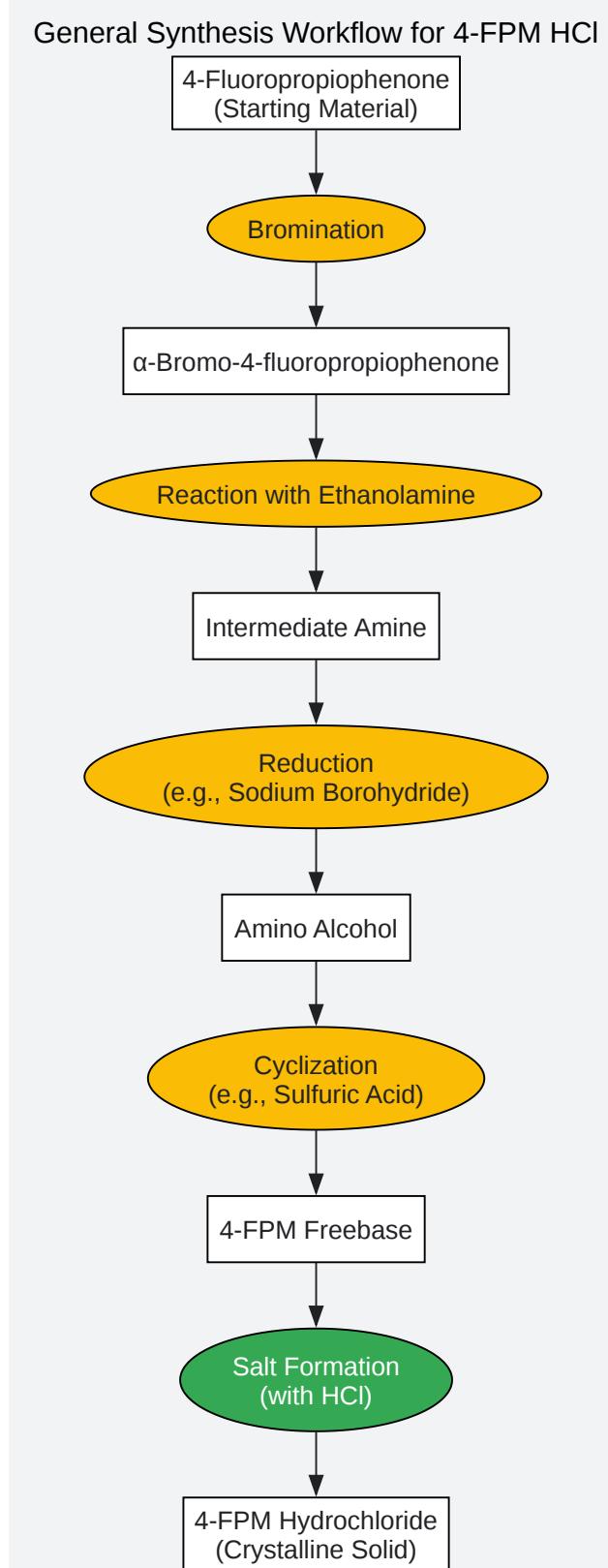

Property	4-Fluorophenmetrazine Hydrochloride	4-Fluorophenmetrazine Freebase
Appearance	White crystalline powder ^[4]	Likely an oil or low-melting solid
Chemical Formula	$C_{11}H_{14}FNO \cdot HCl$ ^{[4][5]}	$C_{11}H_{14}FNO$ ^{[6][7]}
Molecular Weight	231.70 g/mol ^{[4][5]}	195.23 g/mol ^{[6][7]}
CAS Number	1097796-73-0 ^[4]	1097796-73-0 ^[7]
IUPAC Name	2-(4-fluorophenyl)-3-methylmorpholine hydrochloride	2-(4-fluorophenyl)-3-methylmorpholine ^[7]

Table 2: Physical and Stability Properties

Property	4-Fluorophenmetrazine Hydrochloride	4-Fluorophenmetrazine Freebase
Melting Point	Not consistently reported; a key identifier for a pure crystalline solid.	Expected to be lower than the hydrochloride salt.
Solubility	Soluble in water, DMSO, and methanol.[4][5]	Expected to have low solubility in water and higher solubility in non-polar organic solvents.
Stability	Stable for \geq 2 years when stored at -20°C.[2]	Generally less stable than the hydrochloride salt, particularly in solution.
Storage	Store in a tightly sealed container in a cool, dry area.[4][5]	Store under inert atmosphere, protected from light and moisture.

Mechanism of Action and Signaling Pathway

4-FPM primarily acts as a releasing agent for the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA).[1] Its mechanism involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8][9] By reversing the direction of these transporters, 4-FPM induces the efflux of DA and NE from the presynaptic neuron into the synaptic cleft.[8][9] It has significantly weaker effects on the serotonin transporter (SERT).[8][9]


[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of 4-FPM at the catecholaminergic synapse.

Experimental Protocols

Synthesis of 4-Fluorophenmetrazine Hydrochloride

A general synthesis for fluorinated phenmetrazine analogs has been described and is adaptable for 4-FPM.^[10] The process typically involves multiple steps, culminating in the cyclization to form the morpholine ring. The final freebase product is often converted to a salt to facilitate purification by crystallization.^[11]

[Click to download full resolution via product page](#)

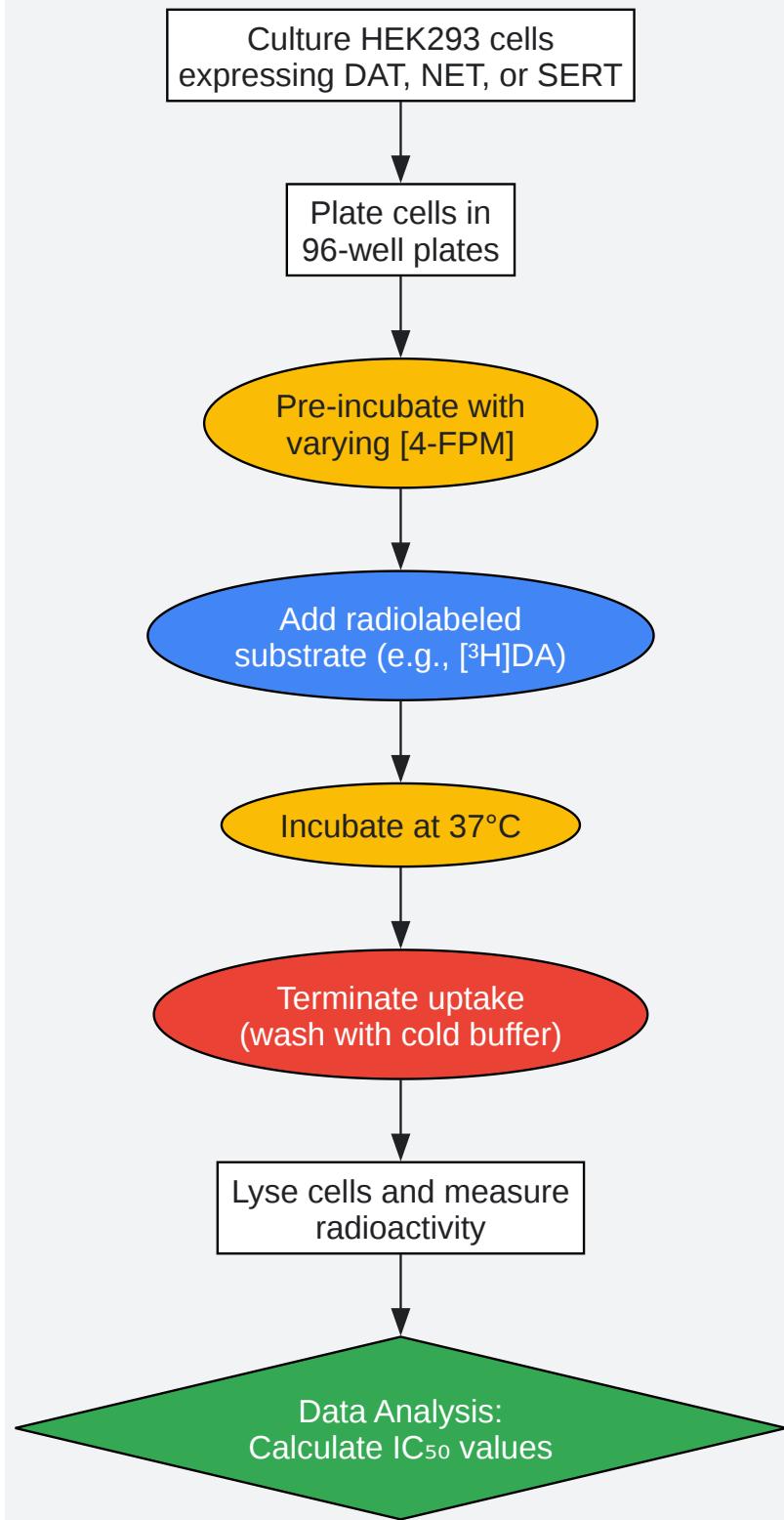
Caption: General workflow for the synthesis of **4-Fluorophenmetrazine** Hydrochloride.

Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the structural elucidation and confirmation of 4-FPM.[12]

Protocol for ^1H and ^{13}C NMR:[12]

- Sample Preparation: Dissolve an accurately weighed sample of 4-FPM HCl in a suitable deuterated solvent (e.g., D_2O , MeOD) to a concentration of approximately 10-20 mg/mL.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.


In Vitro Monoamine Transporter Activity Assay

These assays are used to determine the potency of 4-FPM at inhibiting monoamine reuptake and inducing neurotransmitter release.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Protocol for Transporter-Mediated Uptake Inhibition:[\[8\]](#)[\[9\]](#)

- Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.
- Assay Buffer: Krebs-HEPES buffer or similar.
- Procedure:
 - Plate cells in a 96-well plate.
 - Pre-incubate cells with varying concentrations of 4-FPM or a control vehicle.
 - Add a radiolabeled substrate (e.g., $[^3\text{H}]$ dopamine for DAT, $[^3\text{H}]$ norepinephrine for NET).
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 - Terminate the uptake by rapidly washing the cells with ice-cold buffer.
 - Lyse the cells and measure the radioactivity using liquid scintillation counting.
- Data Analysis: Calculate IC_{50} values by non-linear regression analysis of the concentration-response curves.

Workflow for In Vitro Uptake Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining monoamine transporter uptake inhibition.

Conclusion

4-Fluorophenmetrazine hydrochloride is the preferred form for most research applications due to its enhanced water solubility, stability, and ease of handling as a crystalline solid. The freebase form, while less characterized, is a necessary intermediate in synthesis and may be required for specific non-aqueous experimental conditions. The potent activity of 4-FPM as a dopamine and norepinephrine releasing agent underscores the importance of continued research into its pharmacological and toxicological profile. The protocols and data presented in this guide offer a foundational resource for scientists engaged in the study of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. getmetabolite.com [getmetabolite.com]
- 2. omnicompound.com [omnicompound.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Fluorophenmetrazine HCl 2.5g | #139b – [SYNTHARISE CHEMICAL INC.](http://SYNTHARISE.COM) [syntharise.com]
- 5. 4-Fluorophenmetrazine HCl 1.0g | #139a – [SYNTHARISE CHEMICAL INC.](http://SYNTHARISE.COM) [syntharise.com]
- 6. teamchemists.com [teamchemists.com]
- 7. 4-Fluorophenmetrazine | C11H14FNO | CID 43350789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.who.int [cdn.who.int]

- 11. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Fluorophenmetrazine hydrochloride versus freebase properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12746894#4-fluorophenmetrazine-hydrochloride-versus-freebase-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com